Ethyl 2-(3-methylpyridin-2-YL)-2-oxoacetate
Overview
Description
Ethyl 2-(3-methylpyridin-2-YL)-2-oxoacetate is a chemical compound with the molecular formula C₁₀H₁₃NO₂ It is a derivative of pyridine, a basic heterocyclic organic compound, and is characterized by the presence of an ethyl ester group and a methyl group on the pyridine ring
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 3-methylpyridine as the starting material.
Reaction Steps: The process involves the oxidation of 3-methylpyridine to form the corresponding pyridine-N-oxide, followed by the reaction with ethyl chloroformate to introduce the ethyl ester group.
Reaction Conditions: The oxidation step is usually carried out using oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) under acidic conditions. The subsequent esterification reaction is performed in the presence of a base such as triethylamine.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-CPBA, and acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous ether.
Substitution: Various nucleophiles such as amines, alcohols, or halides under basic or acidic conditions.
Major Products Formed:
Oxidation Products: Pyridine-N-oxide derivatives.
Reduction Products: Ethyl 2-(3-methylpyridin-2-YL)-2-hydroxyacetate or Ethyl 2-(3-methylpyridin-2-YL)-2-aminoacetate.
Substitution Products: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(3-methylpyridin-2-YL)-2-oxoacetate has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Ethyl 2-(3-methylpyridin-2-YL)-2-oxoacetate exerts its effects depends on its specific application. In biochemical studies, it may act as an inhibitor or substrate for certain enzymes, affecting metabolic pathways. In pharmaceutical applications, it may interact with molecular targets such as receptors or enzymes, leading to therapeutic effects.
Comparison with Similar Compounds
Ethyl 2-(3-methylpyridin-2-YL)-2-oxoacetate is similar to other pyridine derivatives such as Ethyl 2-(2-methylpyridin-3-YL)-2-oxoacetate and Ethyl 2-(4-methylpyridin-2-YL)-2-oxoacetate. These compounds differ in the position of the methyl group on the pyridine ring, which can influence their chemical reactivity and biological activity. This compound is unique in its specific substitution pattern, which may confer distinct properties and applications compared to its analogs.
Properties
IUPAC Name |
ethyl 2-(3-methylpyridin-2-yl)-2-oxoacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-3-14-10(13)9(12)8-7(2)5-4-6-11-8/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFURUUYHXFIZFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=C(C=CC=N1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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